molecular formula C10H19N3O B13288030 (3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13288030
M. Wt: 197.28 g/mol
InChI Key: VSMZSOZEBFJMBJ-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C₁₀H₁₉N₃O. This compound is characterized by the presence of an ethoxypropyl group and a pyrazolylmethyl group attached to an amine. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves the use of bulk quantities of starting materials and reagents, along with appropriate reaction vessels and purification equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the substituting agents used.

Scientific Research Applications

(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: The compound is used in studies investigating its effects on various biological systems and pathways.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-1H-pyrazol-4-yl)methylamine: A similar compound with a pyrazolylmethyl group attached to an amine, but lacking the ethoxypropyl group.

    (3-Ethoxypropyl)amine: A compound with an ethoxypropyl group attached to an amine, but lacking the pyrazolylmethyl group.

Uniqueness

(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both the ethoxypropyl and pyrazolylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups allows the compound to interact with a wider range of molecular targets and participate in diverse chemical reactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3-ethoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3O/c1-3-14-6-4-5-11-7-10-8-12-13-9(10)2/h8,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

VSMZSOZEBFJMBJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=C(NN=C1)C

Origin of Product

United States

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